An In-depth Technical Guide to the Physical and Chemical Properties of 5-Bromo-2-fluorothioanisole
An In-depth Technical Guide to the Physical and Chemical Properties of 5-Bromo-2-fluorothioanisole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-fluorothioanisole is a halogenated aromatic thioether with potential applications in pharmaceutical research and development. This guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties. While experimental data for this specific compound is limited, this document synthesizes available information and provides expert analysis based on structurally related compounds to offer valuable insights for its handling, characterization, and potential applications.
Introduction
5-Bromo-2-fluorothioanisole (CAS No. 1370025-62-9) is a substituted thioanisole derivative.[1][2] Its structure, featuring a bromine atom, a fluorine atom, and a methylthio group on a benzene ring, makes it an intriguing building block for medicinal chemistry and material science. The presence of multiple functional groups offers several sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. This guide aims to consolidate the known information about this compound and to provide a predictive understanding of its properties based on established chemical principles and data from analogous structures.
Molecular Structure and Identification
The molecular structure of 5-Bromo-2-fluorothioanisole is key to understanding its physical and chemical properties.
| Identifier | Value | Source |
| IUPAC Name | 1-Bromo-4-fluoro-2-(methylthio)benzene | N/A |
| CAS Number | 1370025-62-9 | [1][2] |
| Molecular Formula | C₇H₆BrFS | [1][2] |
| Molecular Weight | 221.08 g/mol | [1] |
| Canonical SMILES | CSC1=C(C=C(C=C1)Br)F | N/A |
// Benzene ring C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,0.5!", label="C"]; C3 [pos="-0.87,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.87,-0.5!", label="C"]; C6 [pos="0.87,0.5!", label="C"];
// Bonds in the ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituents S [pos="0,2!", label="S", fontcolor="#EA4335"]; CH3 [pos="-0.5,2.8!", label="CH₃", fontcolor="#34A853"]; F [pos="-1.74,1!", label="F", fontcolor="#4285F4"]; Br [pos="1.74,-1!", label="Br", fontcolor="#FBBC05"];
// Bonds to substituents C1 -- S; S -- CH3; C2 -- F; C5 -- Br;
// Aromatic circle (approximated with nodes) node [shape=point, color="#5F6368", style=filled]; p1 [pos="-0.2,0!"]; p2 [pos="0.2,0!"]; p3 [pos="0,0.2!"]; p4 [pos="0,-0.2!"]; }
Caption: Molecular structure of 5-Bromo-2-fluorothioanisole.Physical Properties
| Property | Predicted Value/Range | Basis for Prediction and Expert Insights |
| Appearance | Colorless to light yellow liquid or low-melting solid | Aromatic thioethers are often liquids or low-melting solids with a characteristic odor.[3][4] |
| Melting Point | Likely near or slightly above room temperature | The related compound 5-Bromo-2-fluoroaniline has a melting point of 27 °C.[5] The substitution of the amino group with a methylthio group may lead to a similar or slightly lower melting point. |
| Boiling Point | Estimated to be in the range of 220-250 °C at atmospheric pressure | The boiling point of the oxygen analog, 5-Bromo-2-fluoroanisole, is 82-85 °C at reduced pressure.[6] Thioethers generally have higher boiling points than their corresponding ethers due to the larger size and polarizability of the sulfur atom. The parent compound, thioanisole, boils at 188 °C.[4] |
| Density | Expected to be greater than 1.0 g/mL | The presence of a bromine atom significantly increases the density of organic compounds. For comparison, the density of thioanisole is approximately 1.057 g/mL.[4] |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone, dichloromethane) | Aromatic hydrocarbons and their derivatives are generally non-polar and thus have low solubility in water but are soluble in organic solvents.[7][8] Thioanisole itself is insoluble in water.[7] |
Spectroscopic Properties
While specific spectra for 5-Bromo-2-fluorothioanisole are not publicly available for reproduction, this section details the expected spectroscopic characteristics based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structure elucidation. The predicted ¹H and ¹³C NMR chemical shifts are influenced by the electronic effects of the substituents.
¹H NMR:
-
Aromatic Protons: The three protons on the aromatic ring will appear as multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The fluorine atom will cause splitting of the signals of adjacent protons.
-
Methyl Protons: The protons of the methyl group (-SCH₃) will appear as a singlet, likely in the range of δ 2.4-2.6 ppm.
¹³C NMR:
-
Aromatic Carbons: The six aromatic carbons will resonate in the δ 110-160 ppm region. The carbon directly attached to the fluorine atom will exhibit a large coupling constant (¹JC-F).
-
Methyl Carbon: The methyl carbon will appear as a singlet at approximately δ 15-20 ppm.
subgraph "cluster_sample_prep" { label = "Sample Preparation"; style=filled; color="#FFFFFF"; node [fillcolor="#FFFFFF"]; "Dissolve Sample" -> "Transfer to NMR Tube"; }
subgraph "cluster_data_acq" { label = "Data Acquisition"; style=filled; color="#FFFFFF"; node [fillcolor="#FFFFFF"]; "Insert into Spectrometer" -> "Acquire Spectra (¹H, ¹³C)"; }
subgraph "cluster_data_proc" { label = "Data Processing & Analysis"; style=filled; color="#FFFFFF"; node [fillcolor="#FFFFFF"]; "Fourier Transform" -> "Phase & Baseline Correction" -> "Integration & Peak Picking" -> "Structure Elucidation"; }
"Transfer to NMR Tube" -> "Insert into Spectrometer" [lhead=cluster_data_acq, ltail=cluster_sample_prep]; "Acquire Spectra (¹H, ¹³C)" -> "Fourier Transform" [lhead=cluster_data_proc, ltail=cluster_data_acq]; }
Caption: General workflow for NMR analysis.Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Vibration | Expected Intensity |
| 3100-3000 | Aromatic C-H stretch | Medium |
| 2950-2850 | Aliphatic C-H stretch (methyl) | Medium |
| 1600-1450 | Aromatic C=C stretching | Medium to Strong |
| ~1250 | C-F stretching | Strong |
| ~700-500 | C-Br stretching | Medium to Strong |
| ~700 | C-S stretching | Weak to Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
-
Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at m/z 220 and 222 in an approximate 1:1 ratio, which is characteristic of the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br).
-
Fragmentation: Common fragmentation pathways would likely involve the loss of the methyl group (-CH₃) and potentially the bromine atom.
Synthesis and Reactivity
Synthesis
"5-Bromo-2-fluorothiophenol" -> "5-Bromo-2-fluorothioanisole" [label="Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄)\nBase (e.g., K₂CO₃, NaH)"]; }
Caption: Plausible synthetic route to 5-Bromo-2-fluorothioanisole.Reactivity
The reactivity of 5-Bromo-2-fluorothioanisole is dictated by its functional groups:
-
Aromatic Ring: The electron-donating methylthio group and the electron-withdrawing halogen atoms will influence the regioselectivity of electrophilic aromatic substitution reactions.
-
Thioether Linkage: The sulfur atom is susceptible to oxidation to form the corresponding sulfoxide and sulfone, which can significantly alter the electronic and steric properties of the molecule.
-
Carbon-Bromine Bond: The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 5-Bromo-2-fluorothioanisole is not widely available, general precautions for handling halogenated aromatic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety glasses with side shields, and a lab coat.[1]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[9][10][11] Avoid contact with skin and eyes.[1][9][10][11]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[1][9]
Applications and Research Interest
5-Bromo-2-fluorothioanisole is primarily used in a research and development setting.[1][2] Its potential applications stem from its utility as a chemical intermediate.
-
Pharmaceutical Research: As a halogenated aromatic compound, it can serve as a scaffold or building block for the synthesis of more complex molecules with potential biological activity. Halogen atoms can modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.
-
Material Science: Thioether-containing aromatic compounds can be precursors to polymers and other materials with specific electronic or optical properties.
Conclusion
5-Bromo-2-fluorothioanisole is a valuable chemical for research purposes, offering multiple avenues for chemical modification. While a comprehensive experimental dataset for its physical properties is currently lacking, this guide provides a robust, scientifically grounded overview of its expected characteristics. By leveraging data from analogous compounds and fundamental chemical principles, researchers can approach the handling, characterization, and application of this compound with a greater degree of confidence and insight. Further experimental investigation is warranted to fully elucidate the properties of this versatile molecule.
References
- 1. bio-fount.com [bio-fount.com]
- 2. 5-Bromo-2-fluorothioanisole - Amerigo Scientific [amerigoscientific.com]
- 3. Thioanisole - Wikipedia [en.wikipedia.org]
- 4. Thioanisole | 100-68-5 [chemicalbook.com]
- 5. 5-Bromo-2-fluoroaniline | 2924-09-6 | FB32855 | Biosynth [biosynth.com]
- 6. 103291-07-2 Cas No. | 5-Bromo-2-fluoroanisole | Apollo [store.apolloscientific.co.uk]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. CK12-Foundation [flexbooks.ck12.org]
- 9. fishersci.com [fishersci.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. fishersci.com [fishersci.com]
